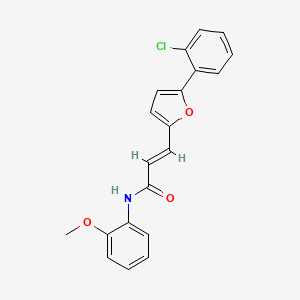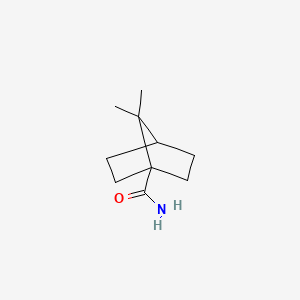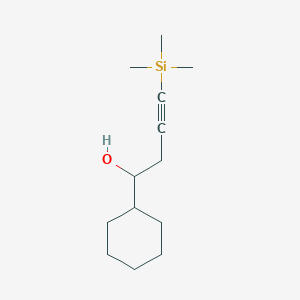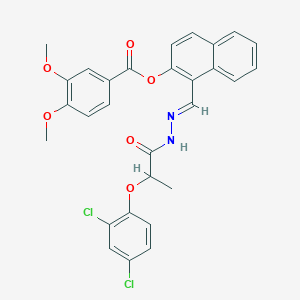
N-octadecylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-octadecylpropanamide is an organic compound with the molecular formula C21H43NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound is notable for its long hydrocarbon chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-octadecylpropanamide can be synthesized through the reaction of octadecylamine with propanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid produced during the reaction. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CH3CH2COCl} \rightarrow \text{C21H43NO} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: N-octadecylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the nitrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids (e.g., octadecanoic acid) or ketones.
Reduction: Octadecylamine.
Substitution: N-substituted octadecylpropanamides.
Wissenschaftliche Forschungsanwendungen
N-octadecylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid-protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.
Industry: Utilized in the production of cosmetics, lubricants, and anti-corrosion agents.
Wirkmechanismus
The mechanism of action of N-octadecylpropanamide is largely dependent on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
N-octadecylacetamide: Similar structure but with a shorter carbon chain.
N-octadecylbutanamide: Similar structure but with a longer carbon chain.
N-octadecylbenzamide: Contains a benzene ring instead of a propanamide group.
Uniqueness: N-octadecylpropanamide is unique due to its specific chain length and the presence of a propanamide group, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
Molekularformel |
C21H43NO |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
N-octadecylpropanamide |
InChI |
InChI=1S/C21H43NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h3-20H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
CRNNCCNCZAMZKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)




![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)







